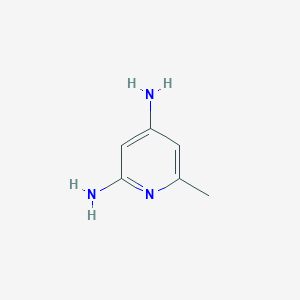

6-Methylpyridine-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKPXAOFFJVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630046 | |

| Record name | 6-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-77-7 | |

| Record name | 6-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Methylpyridine 2,4 Diamine

Reactivity of Amine Functional Groups

The presence of two primary amine groups at the C2 and C4 positions makes 6-Methylpyridine-2,4-diamine a potent binucleophile. The lone pair of electrons on each nitrogen atom is available to attack electrophilic centers, leading to a variety of condensation, acylation, and alkylation reactions. The relative nucleophilicity of the two amine groups can be influenced by electronic and steric factors within the molecule.

The amine functional groups in this compound exhibit characteristic nucleophilic reactivity. They can readily react with carbonyl compounds, such as aldehydes and ketones, through a nucleophilic addition-elimination pathway to form imines (Schiff bases). This process is fundamental in the synthesis of more complex molecular scaffolds.

The mechanism involves the initial nucleophilic attack of an amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration to yield the final imine product and a molecule of water. Given the two amine groups, the reaction can potentially proceed at one or both sites, depending on the stoichiometry and reaction conditions.

The relative reactivity of the C2 and C4 amino groups is a key consideration. The C4-amino group is generally considered to be more nucleophilic than the C2-amino group. This is because the C2 position is directly adjacent to the ring nitrogen, which exerts a stronger electron-withdrawing inductive effect, slightly reducing the electron density on the C2-amino nitrogen.

Table 1: Expected Condensation Reactivity of this compound

| Reactant Type | Expected Product | Key Mechanistic Step | Notes on Regioselectivity |

|---|---|---|---|

| Aldehyde (R-CHO) | Mono- or Di-imine | Nucleophilic attack on carbonyl carbon | Initial reaction favored at the C4-amino group |

| Ketone (R-CO-R') | Mono- or Di-imine | Formation of a carbinolamine intermediate | Reaction is generally slower than with aldehydes due to steric hindrance |

| Ester (R-COOR') | Amide (after elimination of alcohol) | Nucleophilic acyl substitution | Requires more forcing conditions than with aldehydes or ketones |

The amine groups of this compound are susceptible to acylation and alkylation by appropriate electrophilic reagents. These reactions provide a means to introduce a wide variety of substituents, thereby modifying the compound's properties.

Acylation is the process of introducing an acyl group (R-C=O) and is typically achieved using acyl chlorides or acid anhydrides. The mechanism is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of an amide bond. Similar to condensation, acylation is expected to occur preferentially at the more nucleophilic C4-amino group.

Alkylation involves the introduction of an alkyl group, commonly using alkyl halides as reagents. The mechanism for this reaction is a nucleophilic substitution (typically SN2), where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov Polyalkylation can occur, leading to secondary and tertiary amines, and eventually to a quaternary ammonium (B1175870) salt if the pyridine (B92270) ring nitrogen is alkylated. Chelation control and the choice of solvent can be employed in related systems to achieve regioselectivity. nih.gov

Table 2: General Conditions for Acylation and Alkylation

| Reaction Type | Typical Reagent | Solvent | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | Pyridine, DCM, THF | Room temperature or gentle heating; often with a non-nucleophilic base |

| Acylation | Acid Anhydride ((RCO)₂O) | Pyridine, Acetic Acid | Heating may be required |

| Alkylation | Alkyl Halide (R-X) | DMF, DMSO, Acetonitrile | Requires a base (e.g., K₂CO₃, CsHCO₃) and heating nih.gov |

Pyridine Ring Reactivity and Directed Substitution Patterns

The pyridine ring is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic aromatic substitution (NAS). uoanbar.edu.iqquimicaorganica.org However, the reactivity of the ring in this compound is heavily modulated by the presence of three electron-donating substituents: two amino groups and one methyl group.

These groups act as powerful activators for electrophilic aromatic substitution, enriching the ring with electron density and overcoming its inherent electron deficiency. iust.ac.ir The directing effects of these substituents determine the regioselectivity of substitution reactions. Both amino and methyl groups are ortho, para-directors.

Considering the positions on the ring:

C2: Substituted with an amino group.

C3: Activated by the C2-amino (ortho) and C4-amino (para) groups. This position is a likely site for electrophilic attack.

C4: Substituted with an amino group.

C5: Activated by the C4-amino (ortho) and C6-methyl (ortho) groups. This position is also a likely site for electrophilic attack.

C6: Substituted with a methyl group.

Electrophilic attack will preferentially occur at the C3 and C5 positions, which are strongly activated by the concerted directing effects of the substituents. The stability of the resulting cationic intermediate (sigma complex) is a key factor; attack at C3 or C5 allows the positive charge to be delocalized effectively across the ring and onto the exocyclic amino groups without placing a positive charge on the electronegative ring nitrogen. quimicaorganica.org

Conversely, nucleophilic aromatic substitution on the ring is unlikely, as there are no suitable leaving groups (like halides) attached to the activated C2, C4, or C6 positions. stackexchange.com For a nucleophile to attack the ring, it would have to displace a hydride ion, which is generally unfavorable. uoanbar.edu.iq

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Activating Groups' Influence | Predicted Reactivity toward Electrophiles |

|---|---|---|

| C3 | Ortho to C2-NH₂, Para to C4-NH₂ | Highly Favored |

| C5 | Ortho to C4-NH₂, Ortho to C6-CH₃ | Highly Favored |

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving Pyridine Diamines

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily available literature. However, analysis of related systems provides insight into the expected behavior.

Kinetic studies on the nucleophilic aromatic substitution of N-methylpyridinium ions with piperidine (B6355638) have shown that such reactions are first-order in the substrate and second-order in the nucleophile (piperidine). nih.gov The mechanism involves a rate-determining deprotonation of an addition intermediate. nih.gov While this applies to a pyridinium (B92312) salt rather than a neutral diaminopyridine, it highlights the complex, multi-step nature of substitution reactions in pyridine systems. Activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from temperature-dependent rate studies. Positive ΔH‡ values indicate an energy barrier to reaction, while the sign of ΔS‡ provides information about the degree of order in the transition state.

Table 4: Illustrative Kinetic Data for SNAr Reactions of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol (B129727)

| Substituent (Leaving Group) | k (M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 2-Fluoro | 0.0152 | 10.6 | -28.7 |

| 2-Chloro | 0.0143 | 10.9 | -28.2 |

| 2-Bromo | 0.0145 | 11.0 | -27.7 |

| 2-Iodo | 0.0125 | 11.0 | -28.3 |

Data adapted from a study on N-methylpyridinium ions, presented for illustrative purposes of kinetic parameters in pyridine systems. nih.gov

Thermodynamic data, such as enthalpy of fusion or vaporization, provide information on the intermolecular forces and phase behavior of a compound. While specific data for this compound is scarce, data for the parent pyridine molecule can serve as a reference point. nist.gov The enthalpy of fusion, for example, represents the energy required to transition from a solid to a liquid state, reflecting the strength of the crystal lattice.

Table 5: Selected Thermodynamic Data for Pyridine (Parent Compound)

| Property | Value | Temperature (K) |

|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 8.28 kJ/mol | 231.5 |

| Entropy of Fusion (ΔfusS) | 35.76 J/mol·K | 231.49 |

| Enthalpy of Vaporization (ΔvapH) | 55.43 kJ/mol | 298 to 388 |

Data from the NIST Chemistry WebBook for pyridine, presented as a reference for the class of compounds. nist.gov

Coordination Chemistry of 6 Methylpyridine 2,4 Diamine As a Ligand

Ligand Design Principles and Chelation Modes of Diaminopyridines

The design of ligands is a critical aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. Diaminopyridines, including 6-Methylpyridine-2,4-diamine, are versatile ligands due to the presence of multiple donor sites—the pyridine (B92270) ring nitrogen and the two amino group nitrogens.

Bidentate, Tridentate, and Polydentate Coordination Potential

The coordination potential of diaminopyridine ligands is largely influenced by the arrangement of their donor atoms. In the case of this compound, the nitrogen atoms on the pyridine ring and the amino groups at the 2- and 4-positions can engage in various chelation modes.

Bidentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen and the amino nitrogen at the 2-position, forming a stable five-membered chelate ring. This is a common coordination mode for 2-aminopyridine (B139424) derivatives.

Bridging Ligand: It can also act as a bridging ligand, connecting two metal centers. This can occur through the pyridine nitrogen and one of the amino nitrogens, or by utilizing both amino groups to bridge different metal ions.

Monodentate Coordination: While less common in chelation contexts, coordination through only the pyridine nitrogen is also possible, particularly if steric factors or the presence of other stronger ligands favor this mode.

The potential for tridentate coordination involving all three nitrogen atoms simultaneously is less likely due to the geometric constraints of the pyridine ring. However, in polynuclear complexes, all three donors could potentially be involved in binding to different metal centers.

Influence of Methyl Substituent on Ligand Properties and Steric Hindrance

The presence of a methyl group at the 6-position of the pyridine ring in this compound has a significant impact on its properties as a ligand.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridine nitrogen, making it a stronger donor and potentially leading to more stable metal complexes.

Steric Hindrance: The methyl group adjacent to the pyridine nitrogen introduces steric bulk. This steric hindrance can influence the coordination geometry of the resulting metal complexes, favoring certain arrangements over others to minimize steric clashes between the ligand and other coordinated ligands. For instance, it can affect the approach of the metal ion and the orientation of other ligands in the coordination sphere. Research on related substituted pyridine ligands has shown that steric hindrance can be a determining factor in the separation of regioisomers and can influence the reactivity of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries.

Transition Metal Complexes (e.g., Ruthenium, Vanadium, Zinc, Palladium, Platinum, Iron, Cobalt)

While specific research on the coordination of this compound with a wide range of transition metals is not extensively documented in publicly available literature, studies on analogous diaminopyridine and substituted pyridine ligands provide insights into their expected behavior.

Complexes with transition metals are often characterized by techniques such as infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis. For example, in IR spectroscopy, a shift in the vibrational frequencies of the C=N and N-H bonds upon coordination provides evidence of metal-ligand bond formation.

Table 1: Representative Transition Metal Complexes with Related Aminopyridine Ligands

| Metal | Ligand | Observed Coordination Mode | Reference |

| Cobalt(II) | Schiff base of 2,6-diaminopyridine (B39239) | Tetradentate (N2O2) | researchgate.net |

| Copper(II) | Schiff base of 2,6-diaminopyridine | Tetradentate (N2O2) | researchgate.net |

| Zinc(II) | Schiff base of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine and 2-acetylpyridine | Octahedral | nih.gov |

This table is illustrative and based on related structures due to the limited specific data on this compound.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is an area with even less available specific research. However, based on the principles of coordination chemistry, it is expected to form stable complexes with Lewis acidic main group elements. The interaction would likely involve the nitrogen donor atoms of the ligand and the empty orbitals of the main group metal. Studies on other aminopyridine ligands with main group elements like tin have shown the formation of well-defined coordination compounds. uky.edu

Structural Elucidation of Coordination Compounds via Single-Crystal X-ray Diffraction

Although a comprehensive library of crystal structures for complexes of this compound is not available, data from closely related structures, such as 6-Methylpyridin-2-amine, reveal important structural features. For instance, the crystal structure of 6-Methylpyridin-2-amine shows a planar molecular skeleton and the involvement of the amino and pyridine nitrogens in hydrogen bonding, which is a key factor in the formation of supramolecular structures. nih.govresearchgate.net

For metal complexes, X-ray diffraction would be crucial to definitively establish the chelation mode (e.g., bidentate vs. bridging), the coordination number of the metal, and the precise influence of the methyl group's steric hindrance on the molecular geometry. For example, in complexes of other substituted pyridines, X-ray crystallography has confirmed various coordination geometries, including distorted octahedral and square planar arrangements.

Electronic and Magnetic Properties of Metal Complexes Derived from Aminopyridines

A comprehensive search of scientific literature and chemical databases was conducted to gather specific data on the electronic and magnetic properties of metal complexes in which this compound acts as a ligand. The investigation aimed to find detailed research findings, including electronic transitions (such as d-d and charge transfer bands) and magnetic susceptibility data, to characterize these specific compounds.

Despite extensive searches for documented studies on the coordination complexes of this compound, no specific experimental or theoretical data regarding their electronic and magnetic properties could be located in the available literature. Research on the coordination chemistry of various other aminopyridine derivatives, such as 2-amino-3-methylpyridine and 2-amino-4-methylpyridine, has been reported, providing insights into the behavior of this class of ligands. mdpi.comacs.org For instance, studies on copper(II) complexes with pyridine-based ligands often reveal characteristic d-d transitions in the visible region of the electronic spectrum and exhibit magnetic moments that can indicate the geometry and the nature of magnetic interactions between metal centers. ut.ac.irnih.gov

However, direct analogues for this compound are not available. The electronic properties, typically studied by UV-Visible spectroscopy, provide information about the d-orbital splitting in the metal center upon coordination and the presence of ligand-to-metal or metal-to-ligand charge transfer bands. jocpr.comnih.gov Magnetic properties, determined through techniques like magnetic susceptibility measurements, offer insights into the number of unpaired electrons and the magnetic coupling between adjacent metal ions in polynuclear complexes. ut.ac.irmdpi.com

Polymer Chemistry and Advanced Materials Applications of 6 Methylpyridine 2,4 Diamine

Utilization as a Monomer in Polymer Synthesis

6-Methylpyridine-2,4-diamine serves as a versatile monomer in the synthesis of various functional polymers through polycondensation reactions. Its unique structure, featuring a pyridine (B92270) ring with two reactive amine groups and a methyl substituent, allows for the creation of polymers with distinct architectures and properties.

Polyimines, also known as poly(Schiff bases), are a class of polymers characterized by the presence of imine (-C=N-) linkages in their main chain. These are typically synthesized through the polycondensation of diamines with dialdehydes. While specific studies detailing the polycondensation of this compound with dialdehydes to form polyimines are not extensively documented in publicly available literature, the general reaction scheme is well-established. The diamine would react with a dialdehyde, such as terephthalaldehyde, under appropriate conditions to yield a polyimine. The pyridine nitrogen and the methyl group on the polymer backbone would be expected to influence the polymer's final properties.

The synthesis of poly(Schiff bases) can often be carried out using sustainable mechanochemical methods, such as ball milling, which can lead to higher conversion rates and shorter reaction times compared to traditional solvent-based syntheses. researchgate.net

The structure of this compound allows for its incorporation into various polymer architectures, including linear, branched, and cross-linked networks. The presence of the pyridine ring introduces a kink in the polymer chain, which can disrupt chain packing and lead to amorphous structures. This can, in turn, affect the polymer's solubility and mechanical properties. The nitrogen atom in the pyridine ring also provides a site for potential post-polymerization modification or for influencing the polymer's interaction with other substances.

Functional Polymers Incorporating Pyridine Diamine Moieties

The incorporation of pyridine diamine moieties, such as that from this compound, into polymer chains imparts specific functionalities. The basic nitrogen atom of the pyridine ring can act as a proton acceptor, influencing the polymer's acid-base properties and its ability to form hydrogen bonds. This can be advantageous in applications such as membranes for gas separation or as catalysts.

Furthermore, polymers containing pyridine units, like polyimides, have been synthesized and have demonstrated excellent thermal stability and good mechanical properties. researchgate.net For example, a series of new polyimides prepared by reacting 2,6-diaminopyridine (B39239) with various aromatic dianhydrides were found to be readily soluble in organic solvents and exhibited high glass transition temperatures (Tg) in the range of 252–296°C. researchgate.net

Influence on Polymer Properties (e.g., thermal stability, solubility)

The introduction of a methyl group and a pyridine ring into the polymer backbone via this compound is anticipated to have a significant impact on the resulting polymer's properties.

Solubility: A common challenge with high-performance aromatic polymers is their poor solubility, which limits their processability. The inclusion of kinked or non-linear monomers, such as those with pyridine rings, can disrupt the regularity of the polymer chain and reduce intermolecular interactions. This often leads to improved solubility in common organic solvents. For instance, many polyimides containing pyridine units are soluble in aprotic solvents like NMP, DMF, DMAc, and DMSO. researchgate.net

The table below summarizes the expected influence of incorporating this compound on polymer properties, based on general findings for similar pyridine-containing polymers.

| Property | Expected Influence of this compound Moiety | Rationale |

| Thermal Stability | Increased | The inherent stability of the aromatic pyridine ring contributes to the overall thermal resistance of the polymer backbone. |

| Solubility | Improved | The non-linear structure of the pyridine ring disrupts chain packing, reducing crystallinity and enhancing solubility in organic solvents. |

| Glass Transition Temp. | High | The rigidity of the aromatic and heterocyclic structure leads to higher glass transition temperatures. |

Applications in Advanced Material Development (e.g., improved solubility and thermal stability)

Polymers derived from pyridine-containing diamines are promising candidates for a range of advanced applications where a combination of high thermal stability, good mechanical properties, and processability is required. The improved solubility imparted by the pyridine moiety allows for the solution casting of films and the spinning of fibers.

Potential applications for high-performance polymers incorporating this compound could include:

Aerospace components: Materials that can withstand extreme temperatures and harsh environments.

Microelectronics: Insulating layers and coatings for electronic components.

Membranes: For gas separation and filtration applications, leveraging the specific interactions of the pyridine nitrogen.

High-strength fibers: For use in protective clothing and composite materials.

The development of soluble, high-temperature polymers remains a key area of research, and the use of monomers like this compound offers a potential pathway to achieving these desired material properties.

Computational Chemistry and Theoretical Studies on 6 Methylpyridine 2,4 Diamine

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules. These computational techniques provide insights into geometric parameters, such as bond lengths and angles, as well as the relative energies of different spatial arrangements.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting molecular properties. DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational efficiency. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data.

Optimized Geometries and Conformational Energy Landscapes

The optimized geometry of a molecule corresponds to its most stable three-dimensional arrangement, representing a minimum on the potential energy surface. Conformational energy landscapes map the energy of a molecule as a function of its torsional angles, revealing the relative stabilities of different conformers.

Detailed data on the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for 6-Methylpyridine-2,4-diamine from computational studies could not be located in the surveyed literature. Consequently, a data table of these parameters cannot be provided. Similarly, studies detailing the conformational energy landscape to identify stable conformers and the energy barriers between them are not available.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Mulliken charge distribution provide a detailed picture of electron distribution and bonding.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Specific HOMO, LUMO, and energy gap values for this compound derived from computational studies are not present in the available literature. Therefore, a data table of these electronic parameters cannot be compiled.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and its contribution to molecular stability.

A dedicated NBO analysis for this compound, including data on stabilization energies associated with intramolecular charge transfer, has not been reported in the reviewed scientific papers.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of the electron density. These charges offer insights into the electrostatic potential and reactive sites of the molecule.

No studies containing a Mulliken charge distribution analysis for the individual atoms of this compound were identified. As a result, a data table of atomic charges cannot be presented.

Vibrational Spectroscopy Predictions and Theoretical Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a fundamental method for identifying molecular structures by probing their characteristic vibrations. mdpi.commdpi.comsapub.org Computational chemistry, particularly through Density Functional Theory (DFT), enables the prediction of these vibrational frequencies with a high degree of accuracy. By calculating the harmonic and anharmonic frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. This allows for a detailed assignment of the experimental vibrational bands to specific atomic motions within the molecule, such as stretching, bending, and torsional modes. nih.govresearchgate.net

For this compound, theoretical calculations would elucidate the vibrational modes associated with its key functional groups: the pyridine (B92270) ring, the two amino (-NH₂) groups, and the methyl (-CH₃) group. Studies on analogous compounds, such as 2-amino-6-methylpyridine, provide a strong basis for these assignments. researchgate.net The N-H stretching vibrations of the amino groups are typically observed in the high-frequency region (3300-3500 cm⁻¹). The C-H stretching modes of the methyl group and the pyridine ring are expected in the 2900-3100 cm⁻¹ range. researchgate.net The pyridine ring itself has a set of characteristic stretching and bending vibrations that are sensitive to the positions of its substituents.

A theoretical assignment based on calculations for a similar molecule, 2-amino-6-methylpyridine, illustrates the types of vibrational modes expected. researchgate.net

Table 1: Representative Theoretical Vibrational Assignments for Functional Groups in Methyl-Substituted Aminopyridines Data is illustrative and based on studies of analogous compounds like 2-amino-6-methylpyridine. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3400 - 3500 | Asymmetric N-H Stretch | Amino Group (-NH₂) |

| 3300 - 3400 | Symmetric N-H Stretch | Amino Group (-NH₂) |

| 2950 - 3000 | Asymmetric C-H Stretch | Methyl Group (-CH₃) |

| 2850 - 2900 | Symmetric C-H Stretch | Methyl Group (-CH₃) |

| 1600 - 1650 | N-H Scissoring | Amino Group (-NH₂) |

| 1570 - 1610 | C=C / C=N Ring Stretching | Pyridine Ring |

| 1430 - 1470 | C-H Bending | Methyl Group (-CH₃) |

| 1250 - 1350 | C-N Stretching | Amino Group (-NH₂) |

| 990 - 1050 | Ring Breathing Mode | Pyridine Ring |

Molecular Electrostatic Potential (MEP) and Fukui Function Mapping for Reactive Zones

To understand the chemical reactivity of this compound, computational methods like Molecular Electrostatic Potential (MEP) and Fukui function analysis are employed. These tools identify the regions of a molecule that are most likely to be involved in chemical reactions. rasayanjournal.co.in

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It distinguishes between electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would be expected to show significant negative potential (typically colored red or yellow) around the pyridine ring's nitrogen atom and the nitrogen atoms of the two amino groups, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino groups, highlighting them as sites for nucleophilic interaction.

The Fukui function, a concept derived from DFT, provides a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgkomorowski.edu.pl It is defined as the change in electron density at a given point in the molecule when the total number of electrons is altered. faccts.de There are three main types of Fukui functions:

f⁺(r) : Predicts reactivity towards a nucleophilic attack (addition of an electron).

f⁻(r) : Predicts reactivity towards an electrophilic attack (removal of an electron).

f⁰(r) : Predicts reactivity towards a radical attack.

By calculating the condensed Fukui indices for each atom in this compound, one can rank the atoms' susceptibility to different types of chemical attack, thereby pinpointing the most reactive zones with high precision.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces, Quantum Theory of Atoms in Molecules (AIM))

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating strong interactions like hydrogen bonds.

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Diaminopyrimidine/Pyridine Derivatives This table presents representative data from analogous compounds to illustrate expected interactions. researchgate.netnih.gov

| Interaction Type | Typical Percentage Contribution |

| H···H | 35 - 50% |

| N···H / H···N | 15 - 25% |

| C···H / H···C | 10 - 25% |

| C···C | 2 - 5% |

| Other (e.g., S···H, O···H) | Variable |

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper, physics-based analysis of chemical bonding and intermolecular interactions. nih.gov QTAIM defines atoms and bonds based on the topology of the electron density (ρ). By locating bond critical points (BCPs) between interacting atoms, one can analyze the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), to characterize the nature of the interaction. nih.gov For this compound, QTAIM analysis would be used to confirm the presence and quantify the strength of the N-H···N hydrogen bonds and other weaker interactions like C-H···π, providing a rigorous theoretical foundation for understanding the forces that stabilize its crystal lattice.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. rsc.orgresearchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe molecular motions, conformational changes, and interaction dynamics. researchgate.net

For this compound, MD simulations could be used to explore several key dynamic properties. These include the rotational dynamics of the amino (-NH₂) and methyl (-CH₃) groups, which can influence the molecule's ability to form hydrogen bonds and interact with other molecules or biological targets. nih.gov Simulations can also reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in solution, or within a protein binding site. nih.govmdpi.com By analyzing the trajectories from an MD simulation, one can understand the stability of different conformers and the energy barriers between them, providing a comprehensive picture of the molecule's dynamic structural landscape.

Advanced Spectroscopic Characterization of 6 Methylpyridine 2,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, precise structural assignments can be made.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. In a derivative such as N²-(3,5-Dichlorophenyl)-6-methylpyridine-2,4-diamine, the chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring.

For N²-(3,5-Dichlorophenyl)-6-methylpyridine-2,4-diamine, a key signal was reported in Methanol-d₄. The proton on the phenyl ring, situated between the two chlorine atoms, appears as a triplet. This multiplicity arises from coupling to the two adjacent aromatic protons.

Table 1: ¹H NMR Chemical Shift Data for an N²-Aryl-6-methylpyridine-2,4-diamine Derivative

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N²-(3,5-Dichlorophenyl)-6-methylpyridine-2,4-diamine | Methanol-d₄ | H-4' (Aryl) | 7.26 | t | 1.8 |

Data derived from a study on Pyrimidineamine Inhibitors nih.gov.

The protons on the pyridine ring and the methyl group would also exhibit characteristic signals, though specific data for this derivative are not detailed in the available literature. Generally, pyridine ring protons appear in the aromatic region (δ 6.0-8.5 ppm), while the methyl group protons would be found further upfield.

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For substituted pyridines, the carbons directly attached to nitrogen (C2 and C6) are typically deshielded and appear at higher chemical shifts. Carbons bearing amino groups are also significantly affected. While specific ¹³C NMR data for 6-Methylpyridine-2,4-diamine is not available, the analysis of related diaminopyrimidine structures can offer expected ranges for the carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

FT-IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups. For a compound like this compound, key vibrational modes would include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ groups typically appears between 1580 and 1650 cm⁻¹.

FT-Raman spectroscopy is complementary to FT-IR and is particularly effective for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine core, which are highly symmetric, would be expected to produce strong signals in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic π → π* transitions. The presence of amino groups (auxochromes) on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, moving the absorption to longer wavelengths. Studies on related azo dyes derived from aminopyrimidines confirm that the absorption maxima are sensitive to substituents and solvent polarity, with absorption bands typically observed in the 300-600 nm range researchgate.net. The specific λmax for this compound would depend on these electronic effects. Fluorescence properties would be contingent on the molecule's ability to emit light from its excited state, a characteristic that is highly structure-dependent.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of organic compounds, including this compound and its derivatives. Through ionization and subsequent fragmentation, mass spectrometry provides essential information regarding the molecular weight and structural features of the analyte. The molecular formula for this compound is C₆H₉N₃, corresponding to a monoisotopic mass of 123.080 g/mol . In mass spectral analysis, this compound is expected to exhibit a distinct molecular ion peak (M⁺•) corresponding to this mass.

The presence of three nitrogen atoms in the molecule dictates, according to the nitrogen rule, that the molecular ion will have an odd nominal mass-to-charge ratio (m/z), a characteristic feature that aids in its identification. The fragmentation pattern observed in the mass spectrum is influenced by the stability of the resulting ions and neutral species, providing a roadmap to the molecule's structure.

While detailed experimental fragmentation data for this compound is not extensively published, a fragmentation pathway can be proposed based on established principles for aromatic amines and methylated pyridine rings. The analysis of related isomers, such as 4-Methyl-2,6-pyridinediamine and 2-Amino-6-methylpyridine, provides further insight into the expected fragmentation behavior.

The primary fragmentation events anticipated for this compound involve the cleavage of bonds adjacent to the pyridine ring and the functional groups. Common fragmentation pathways for substituted pyridines include the loss of the methyl group, elimination of hydrogen cyanide (HCN), and cleavages related to the amino substituents.

Key Predicted Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A prevalent fragmentation pathway for methylated aromatic compounds is the cleavage of the C-C bond between the ring and the methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable diaminopyridine cation at m/z 108.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring itself involves the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This can occur from the molecular ion to produce a fragment at m/z 96, or from subsequent fragment ions.

Loss of an Amino Radical (•NH₂): Cleavage of a C-N bond can lead to the loss of an amino radical (•NH₂, 16 Da), resulting in an ion at m/z 107.

The relative abundance of these and other fragment ions provides a unique fingerprint for the molecule, allowing for its unambiguous identification when compared against spectral libraries or when analyzed by high-resolution mass spectrometry for accurate mass determination.

The following table summarizes the predicted key ions in the mass spectrum of this compound.

| m/z | Proposed Neutral Loss | Formula of Lost Neutral | Proposed Fragment Ion Structure |

|---|---|---|---|

| 123 | - | - | [C₆H₉N₃]⁺• (Molecular Ion) |

| 108 | •CH₃ | CH₃ | [C₅H₆N₃]⁺ (Loss of methyl radical) |

| 96 | HCN | HCN | [C₅H₈N₂]⁺• (Loss of hydrogen cyanide from molecular ion) |

| 81 | •CH₃, HCN | CH₃, HCN | [C₄H₅N₂]⁺ (Loss of HCN from the m/z 108 fragment) |

For comparative purposes, the experimental electron ionization (EI) mass spectral data for the related isomer, 2-Amino-6-methylpyridine, shows a similar tendency for methyl group loss and ring fragmentation. The base peak in its spectrum is the molecular ion, indicating the stability of the aromatic system.

The table below presents the major experimental fragment ions observed for the isomeric compound 2-Amino-6-methylpyridine. nist.gov

| m/z | Relative Intensity (%) | Proposed Neutral Loss from M⁺• (m/z 108) | Formula of Lost Neutral |

|---|---|---|---|

| 108 | 100.0 | - | - |

| 107 | 44.8 | •H | H |

| 80 | 24.7 | •H, HCN | H, HCN |

| 79 | 31.1 | H₂CN | H₂CN |

| 53 | 16.5 | - | - |

The analysis of these fragmentation patterns is essential not only for the initial identification of this compound but also for distinguishing it from its structural isomers. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent molecule and its fragments, providing an additional layer of confidence in the structural assignment. nih.gov

Supramolecular Chemistry of 6 Methylpyridine 2,4 Diamine

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures using 6-methylpyridine-2,4-diamine as a building block is predicated on the predictable and directional nature of its non-covalent interactions, primarily hydrogen bonding. The self-assembly process is driven by the spontaneous organization of these molecules into stable, well-defined structures.

The strategic placement of two amino groups and a pyridine (B92270) nitrogen atom allows for the formation of diverse supramolecular motifs. These functional groups can engage in a variety of hydrogen-bonding patterns, leading to the construction of one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. The methyl group at the 6-position can also influence the packing of these architectures through steric effects and weak C-H···π interactions, adding another layer of control over the final supramolecular structure.

While specific research on the self-assembly of this compound is not extensively documented, the principles can be inferred from studies on related aminopyridine derivatives. For instance, derivatives of 2-aminopyridine (B139424) are known to form stable structures through hydrogen bonding, which can be further stabilized by electrostatic attractions in their partially protonated cationic form. This suggests that the diamino-substituted pyridine could form even more robust and complex assemblies. The self-assembly can be influenced by factors such as solvent polarity, temperature, and the presence of co-crystallizing agents, which can interact with the hydrogen-bonding sites and direct the formation of specific architectures.

The design principles for these architectures often involve a modular approach, where the this compound core is combined with other molecules that have complementary hydrogen-bonding sites. This can lead to the formation of co-crystals with predictable and programmable structures. The resulting supramolecular assemblies can exhibit a range of properties, from specific host-guest recognition to applications in materials science, such as the formation of liquid crystals or porous frameworks.

Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonding is the dominant intermolecular force governing the crystal packing of this compound. The molecule possesses two amino groups that act as hydrogen bond donors and a pyridine nitrogen that is a primary hydrogen bond acceptor. This arrangement facilitates the formation of extensive and robust hydrogen-bonding networks.

In the solid state, these molecules are expected to form intricate patterns of intermolecular hydrogen bonds. For example, the N-H of one amino group can interact with the pyridine nitrogen of a neighboring molecule, while the other N-H groups can form hydrogen bonds with the amino groups of other molecules. This can result in the formation of centrosymmetric dimers, chains, or more complex layered structures.

A detailed analysis of the crystal structure of the closely related compound, 6-methylpyridin-2-amine, reveals specific hydrogen-bonding motifs that are likely to be present in this compound as well. In the crystal structure of 6-methylpyridin-2-amine, one of the amino hydrogen atoms forms an N—H⋯N hydrogen bond, leading to the formation of an inversion dimer. The other amino hydrogen participates in N—H⋯π interactions between these dimers, which helps to consolidate the crystal packing into layers. nih.govresearchgate.net

Below is a table summarizing the crystallographic data for the analogous compound, 6-methylpyridin-2-amine, which provides a basis for understanding the potential crystal packing of this compound.

| Crystal Data for 6-Methylpyridin-2-amine | |

| Empirical Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| Volume (ų) | 589.29 (13) |

| Z | 4 |

Host-Guest Interactions and Inclusion Compound Formation

The structural features of this compound make it a promising candidate for use in host-guest chemistry. The pyridine ring can act as a π-donating surface, while the amino groups can form specific hydrogen bonds with suitable guest molecules. This allows for the formation of inclusion compounds, where a guest molecule is encapsulated within a host framework constructed from this compound.

The design of host-guest systems often relies on the principle of molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical functionality to the guest. While there is no specific literature detailing the host-guest chemistry of this compound, the broader class of aminopyridines has been explored for such applications. For instance, 4-aminopyridine (B3432731) has been shown to form inclusion complexes with α-cyclodextrin, where the formation of the host-guest complex is driven by hydrogen bonding and π-π interactions. researchgate.net

The formation of an inclusion compound with this compound would likely involve the guest molecule being held in place by a network of hydrogen bonds with the amino groups and the pyridine nitrogen. The methyl group could also play a role in creating a specific binding pocket and influencing the selectivity of the host for different guests. The ability to form stable host-guest complexes could be exploited for applications such as the protection of sensitive guest molecules, controlled release, or the separation of mixtures.

The following table outlines the key interactions that would be involved in the formation of a host-guest complex with this compound.

| Interaction Type | Description |

| Hydrogen Bonding | The amino groups and pyridine nitrogen of the host can form strong, directional hydrogen bonds with guest molecules containing complementary functional groups (e.g., hydroxyls, carboxyls). |

| π-π Stacking | The aromatic pyridine ring of the host can engage in π-π stacking interactions with aromatic guest molecules, contributing to the stability of the complex. |

| van der Waals Forces | Non-specific van der Waals interactions between the host and guest contribute to the overall binding energy. |

| Steric Complementarity | The size and shape of the binding cavity created by the host molecules must be complementary to the guest for stable inclusion to occur. |

Applications in Molecular Recognition and Selective Separation Processes (e.g., Isomer Separation)

The principles of molecular recognition inherent in the supramolecular chemistry of this compound can be applied to selective separation processes, such as the separation of isomers. Isomers often have very similar physical properties, making their separation by conventional methods like distillation challenging and energy-intensive. rsc.org Host-guest chemistry offers an alternative approach where a host compound is designed to selectively bind to one isomer over another.

Pyridine and its derivatives have been successfully used as guests in separation processes employing host compounds that can discriminate based on subtle differences in the guests' structures. For example, host compounds have been developed that show a clear preference for 3-methylpyridine (B133936) and 4-methylpyridine (B42270) over other isomers, with the selectivity being driven by more linear hydrogen bonding interactions and denser crystal packing in the resulting complexes. rsc.org Another study demonstrated that certain host compounds could be used for the effective separation of various pyridine/methylpyridine mixtures, with significant selectivity coefficients. rsc.org

While these examples focus on pyridines as guests, the same principles can be applied by designing a host system based on this compound. By functionalizing the this compound core, it could be incorporated into a larger, pre-organized host structure with a well-defined cavity. The specific arrangement of hydrogen-bonding sites and the shape of the cavity could be tailored to selectively bind a particular isomer from a mixture.

The selectivity in such a system would be a consequence of the subtle differences in how each isomer fits into the host's binding site and the strength of the resulting intermolecular interactions. An isomer that forms a more stable complex with the host, due to better geometric and electronic complementarity, will be selectively encapsulated, allowing for its separation from the other isomers. The feasibility of such a crystallization-based separation process has been demonstrated for other hydrogen-bonded host frameworks. acs.org

The table below summarizes the selectivity of a host compound for different pyridine isomers, illustrating the potential for such systems in separation applications.

| Guest Mixture | Preferred Guest | Selectivity Mechanism |

| Pyridine / 4-Methylpyridine | Pyridine | Enhanced selectivity due to favorable packing and interactions. rsc.org |

| 2-Methylpyridine / 3-Methylpyridine | 3-Methylpyridine | More linear hydrogen bonding and greater crystal density. rsc.org |

| 3-Methylpyridine / 4-Methylpyridine | 4-Methylpyridine | Higher thermal stability of the resulting complex. rsc.org |

Catalysis and Catalytic Applications of 6 Methylpyridine 2,4 Diamine Derivatives

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and directing the stereochemical outcome of the reaction. 6-Methylpyridine-2,4-diamine and its derivatives, with their bidentate or potentially tridentate coordination modes, have been investigated as effective ligands for various transition metal-catalyzed transformations.

Polymerization Catalysis (e.g., Isoprene (B109036) Polymerization)

While direct studies on this compound in polymerization are limited, research on structurally related 6-methylpyridine derivatives provides valuable insights. For instance, cobalt(II) complexes bearing 6-methylpyridine-2-aldoxime ligands have shown extremely high activity in the polymerization of isoprene when activated with ethylaluminum dichloride (EtAlCl2). These catalytic systems produce polyisoprene with high molecular weights and a high cis-1,4-selectivity.

The activity and selectivity of these catalysts are influenced by the ligand structure. For example, iron complexes with 6-methylpyridine-2-aldoxime ligands, when activated by methylaluminoxane (B55162) (MAO), also catalyze isoprene polymerization. The substituent at the 6-position of the pyridine (B92270) ring can affect the selectivity, with some systems showing an increase in trans-1,4-polyisoprene content. The steric hindrance around the metal center, dictated by the ligand, plays a significant role in determining the polymer's microstructure.

| Catalyst/Ligand | Co-catalyst | Monomer | Polymer Microstructure | Activity ( g/mol ·h) | Reference |

| Cobalt(II) with 6-methylpyridine-2-aldoxime | EtAlCl2 | Isoprene | High cis-1,4 | Up to 1.63 x 10^6 | rsc.orgrsc.org |

| Iron(II) with 6-methylpyridine-2-aldoxime | MAO | Isoprene | cis-1,4 and trans-1,4 | - |

Cross-Coupling Reactions

Derivatives of diamino-pyrimidines and diamino-triazines, which share structural similarities with this compound, have been successfully employed as ligands in palladium-catalyzed Suzuki cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. For example, 6-chloro-2,4-diaminopyrimidine can be coupled with various aryl boronic acids in the presence of a palladium catalyst to yield 6-aryl-2,4-diaminopyrimidines.

The efficiency of these cross-coupling reactions is dependent on the specific ligand, palladium precursor, base, and solvent system used. While direct catalytic data for this compound in this context is not extensively documented, the successful application of analogous diaminopyridine and diaminotriazine structures highlights the potential of this class of compounds as ligands for cross-coupling catalysis.

Design of Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. While specific examples of heterogeneous catalysts derived from this compound are not widely reported, general principles for the design of such systems can be applied.

Methods for immobilization include covalent attachment of the ligand to a solid support, such as silica (B1680970) or a polymer resin, followed by metalation. The choice of support and the linking strategy are crucial to maintain the catalytic activity of the immobilized complex. The porous nature of the support can also influence substrate accessibility to the active sites.

Mechanistic Studies of Catalytic Cycles and Reaction Pathways

Understanding the mechanistic details of a catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. For transition metal complexes involving pyridine-diamine type ligands, the catalytic cycle typically involves key steps such as oxidative addition, migratory insertion, and reductive elimination.

The electronic properties of the this compound ligand, influenced by the electron-donating amino groups, can affect the electron density at the metal center. This, in turn, influences the rates of the individual steps in the catalytic cycle. For instance, in cross-coupling reactions, a more electron-rich metal center can facilitate the initial oxidative addition step. Mechanistic studies often employ techniques such as kinetics, spectroscopy, and computational modeling to elucidate the reaction pathways and identify the rate-determining step. However, specific mechanistic studies focused on catalysts derived from this compound are not extensively available in the current literature.

Applications in Various Organic Transformations

The utility of metal complexes with pyridine-based ligands extends to a wide range of organic transformations beyond polymerization and cross-coupling. These can include hydrogenation, hydroformylation, and various C-H activation reactions. The specific application is determined by the choice of metal and the precise structure of the ligand.

While the catalytic potential of this compound derivatives in a broader scope of organic transformations is an area of ongoing research, the established reactivity of related pyridine-amine ligands suggests potential applicability. The ability to tune the steric and electronic environment of the metal center by modifying the this compound scaffold opens up possibilities for developing catalysts for new and challenging organic reactions. Further research is needed to fully explore and document the catalytic capabilities of this particular compound and its derivatives.

Q & A

Q. Optimization Tips :

- Monitor pH to avoid side reactions (e.g., hydrolysis of intermediates).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

How does the substitution pattern of this compound influence its metal-chelating properties, and what analytical techniques validate these interactions?

Advanced Research Question

The 2,4-diamine motif enables chelation of transition metals (e.g., Cu²⁺, Zn²⁺, Ru³⁺) via its dual amine donors. Structural studies reveal:

- Coordination geometry : Square planar (Cu²⁺) or octahedral (Ru³⁺) complexes, depending on metal ion size and oxidation state .

- Spectroscopic validation :

Example : A zinc complex of a related pyridine-diamine derivative showed distorted tetrahedral geometry, confirmed by single-crystal XRD (space group P21/c) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) often arise from:

- Substituent effects : Bulkier groups at position 6 reduce solubility, limiting cellular uptake .

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .

Q. Methodology :

- Comparative SAR analysis : Test derivatives with systematic substituent changes (see Table 1).

- Standardized assays : Use validated protocols (e.g., NIH/NCATS guidelines) for reproducibility .

Table 1 : Bioactivity trends in pyridine-diamine derivatives

| Substituent at Position 6 | Solubility (mg/mL) | IC₅₀ (μM, HeLa) |

|---|---|---|

| Methyl (target compound) | 12.5 | 45.2 |

| Phenyl | 2.1 | >100 |

| Hydroxyl | 28.7 | 32.8 |

| Data adapted from |

What computational strategies are effective for predicting the binding modes of this compound to biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases). The diamine moiety often forms hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .

- MD simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-target complexes .

- Free energy calculations : MM/PBSA or MM/GBSA quantify binding affinities (ΔG ~ -8.5 kcal/mol for top poses) .

Validation : Cross-check with experimental data (e.g., SPR or ITC binding constants) .

How can researchers differentiate this compound from structurally similar compounds using spectroscopic methods?

Basic Research Question

Key spectral signatures include:

- ¹H NMR : Two singlet peaks for NH₂ groups (δ 5.8–6.2 ppm) and a methyl triplet (δ 2.3 ppm) .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 138.1 .

- IR : N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Case Study : A contaminant (6-phenylpyridine-2,4-diamine) was identified via MALDI-TOF (m/z 200.2) and resolved by HPLC (retention time 8.7 min vs. 6.2 min for target) .

What are the stability challenges for this compound under physiological conditions, and how can formulations mitigate degradation?

Advanced Research Question

- Degradation pathways : Oxidation of amines to nitro groups (pH > 7.4) or hydrolysis in aqueous buffers .

- Stabilization strategies :

- Lyophilization : Store as a lyophilized powder at -20°C.

- Prodrug design : Acetylate amines to reduce reactivity .

- Encapsulation : Use liposomes or PLGA nanoparticles to control release .

Accelerated stability studies (40°C/75% RH for 4 weeks) showed <5% degradation in optimized formulations .

What role does this compound play in material science, particularly in catalysis or polymer synthesis?

Basic Research Question

- Catalysis : Serves as a ligand in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), improving yields by 15–20% vs. unligated systems .

- Polymer synthesis : Initiator for polyamide backbones via step-growth polymerization (Tₘ = 180–220°C) .

Key Data : A Pd complex achieved TOF = 1200 h⁻¹ in aryl bromide couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.